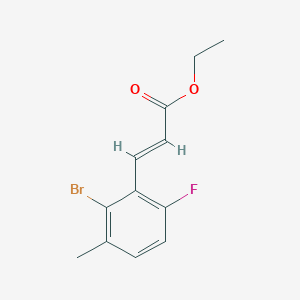
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate typically involves the reaction of ethyl acrylate with 2-bromo-6-fluoro-3-methylbenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the acrylate moiety can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Applications De Recherche Scientifique
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate involves its interaction with various molecular targets. The presence of the bromo and fluoro groups can enhance its reactivity and binding affinity to specific enzymes or receptors. The acrylate moiety allows for conjugation with other molecules, facilitating its incorporation into larger structures or systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 6-Bromo-3-fluoro-2-methylpyridine
Uniqueness
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromo and fluoro groups on the phenyl ring, along with the acrylate moiety, makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C12H12BrFO2 |
|---|---|
Poids moléculaire |
287.12 g/mol |
Nom IUPAC |
ethyl (E)-3-(2-bromo-6-fluoro-3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrFO2/c1-3-16-11(15)7-5-9-10(14)6-4-8(2)12(9)13/h4-7H,3H2,1-2H3/b7-5+ |
Clé InChI |
JFVVDFMQAPKLIV-FNORWQNLSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C=CC(=C1Br)C)F |
SMILES canonique |
CCOC(=O)C=CC1=C(C=CC(=C1Br)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)

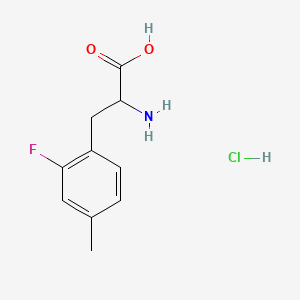
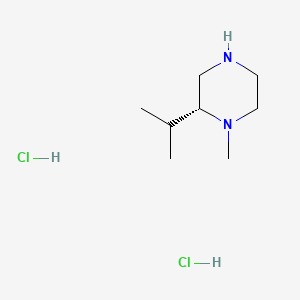


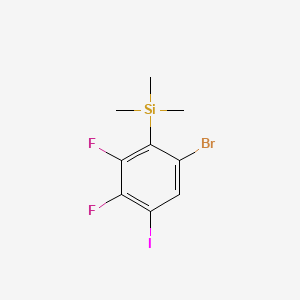
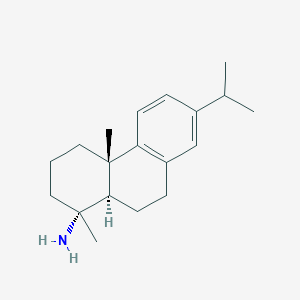
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
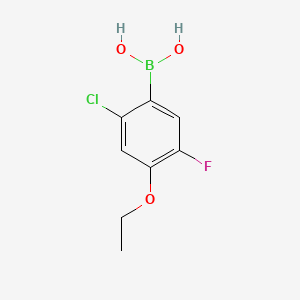
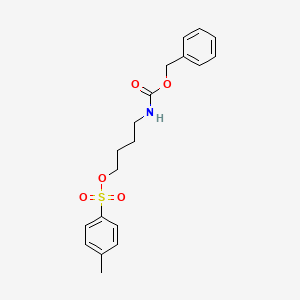
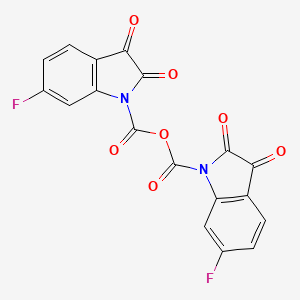
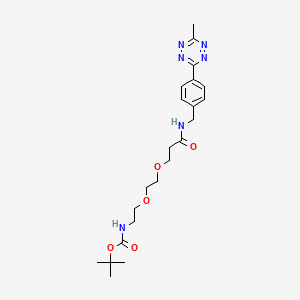
![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
